Sunitinib Malate

Description

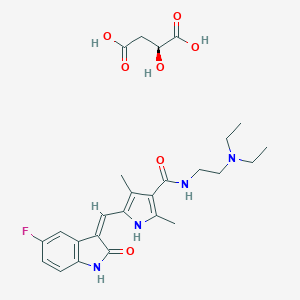

Structure

2D Structure

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWFXVZLPYTWQI-IPOVEDGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046492 | |

| Record name | Sunitinib malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341031-54-7, 557795-19-4 | |

| Record name | Sunitinib malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341031-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunitinib malate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341031547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunitinib malate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sunitinib malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sunitinib Malate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX8N1UT73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sunitinib Malate: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib malate (marketed as Sutent®) is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) stems from its ability to simultaneously block multiple signaling pathways implicated in tumor growth, pathologic angiogenesis, and metastatic progression. This guide provides an in-depth examination of Sunitinib's molecular targets, its impact on downstream signaling cascades, its pharmacokinetic profile, and the mechanisms underlying therapeutic resistance.

Core Mechanism: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several RTKs. This action blocks receptor phosphorylation and activation, thereby inhibiting downstream signal transduction.[1] The simultaneous inhibition of multiple, distinct RTK families is central to its therapeutic effect, leading to a dual anti-angiogenic and direct anti-tumor response.[2][3]

The primary molecular targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, and VEGFR3.[1][4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ.[1][4]

-

Stem Cell Factor Receptor (c-KIT). [2]

-

Fms-like Tyrosine Kinase-3 (FLT3). [5]

-

Colony-Stimulating Factor Receptor Type 1 (CSF-1R).

-

Glial Cell Line-Derived Neurotrophic Factor Receptor (RET). [2][5]

Inhibition of Key Signaling Pathways

Sunitinib's broad-spectrum activity disrupts critical oncogenic processes, primarily angiogenesis and cell proliferation.

Anti-Angiogenic Effects via VEGFR and PDGFR Inhibition

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Sunitinib exerts potent anti-angiogenic effects by targeting key receptors on endothelial cells and pericytes.

-

VEGFR Inhibition: By blocking VEGFRs on endothelial cells, Sunitinib inhibits the signaling cascade initiated by VEGF. This prevents endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and starving the tumor of essential nutrients.[5]

-

PDGFR Inhibition: PDGFRβ, expressed on pericytes, is crucial for the stabilization and maturation of new blood vessels. Sunitinib's inhibition of PDGFRβ disrupts pericyte function, leading to vessel regression.[1]

Direct Anti-Tumor Effects via KIT and PDGFR Inhibition

In addition to its anti-angiogenic properties, Sunitinib exerts direct cytotoxic and cytostatic effects on tumor cells.

-

KIT Inhibition: In GIST, the majority of tumors are driven by gain-of-function mutations in the c-KIT gene, leading to constitutive kinase activity and uncontrolled cell proliferation. Sunitinib directly inhibits this aberrant signaling, inducing apoptosis and halting tumor growth.[2] It is particularly effective as a second-line therapy for GIST patients who have developed resistance to imatinib.[2]

-

PDGFR Inhibition: Overexpression or mutation of PDGFRs can also be a direct driver of tumor cell proliferation and survival in various cancers. Sunitinib's blockade of these receptors interferes with these oncogenic signals.[5]

Quantitative Kinase Inhibition Profile

The potency of Sunitinib against its target kinases has been quantified in numerous biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate its high affinity for VEGFR and PDGFR family members.

| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |

| PDGFRβ | Biochemical | 2 nM (IC50) | [6] |

| VEGFR2 (KDR/Flk-1) | Biochemical | 80 nM (IC50) | [6] |

| c-Kit | Biochemical | Potent Inhibition | [6] |

| PDGFRβ | Biochemical | 8 nM (Ki) | [6] |

| VEGFR2 (KDR/Flk-1) | Biochemical | 9 nM (Ki) | [6] |

| VEGFR2 Phosphorylation | Cellular | 10 nM (IC50) | [6] |

| PDGFRβ Phosphorylation | Cellular | 10 nM (IC50) | [6] |

| FLT3 (Wild-Type) | Cellular | 250 nM (IC50) | [6] |

| FLT3 (ITD Mutant) | Cellular | 50 nM (IC50) | [6] |

| FLT3 (Asp835 Mutant) | Cellular | 30 nM (IC50) | [6] |

| Unactivated WT KIT | Auto-activation | 42 nM (IC50) | [7] |

Pharmacokinetics

Sunitinib is administered orally and is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into a primary active N-desethyl metabolite, SU12662.[8][9] This metabolite exhibits a potency and inhibitory profile similar to the parent compound, and the combination of Sunitinib and SU12662 represents the total active drug in plasma.[8]

| Parameter | Sunitinib | SU12662 (Active Metabolite) | Reference |

| Time to Peak (Tmax) | 6 - 12 hours | - | [8] |

| Terminal Half-life (t½) | ~40 - 60 hours | ~80 - 110 hours | Pfizer Medical |

| Apparent Clearance (CL/F) | 34 - 62 L/h | 29.6 L/h (Population Model) | [9], Pfizer Medical |

| Apparent Vol. of Dist. (Vd/F) | 2230 L | 3,080 L (Population Model) | [9], Pfizer Medical |

| Plasma Protein Binding | ~95% | ~90% | Pfizer Medical |

| Metabolism | CYP3A4 | CYP3A4 | [8] |

| Excretion | ~61% Feces, ~16% Urine | - | [8] |

Mechanisms of Resistance

Despite initial efficacy, many patients eventually develop resistance to Sunitinib. The primary mechanisms involve genetic alterations in the drug's targets.

-

Secondary Mutations: The most common mechanism, particularly in GIST, is the acquisition of secondary mutations within the kinase domain of KIT or PDGFRα. These mutations can occur in the ATP-binding pocket, sterically hindering drug binding, or in the activation loop (e.g., D820Y, N822K in KIT exon 17).[10]

-

Conformational Shift: Certain activation loop mutations can shift the kinase's conformational equilibrium towards the active state. Sunitinib preferentially binds to the inactive, auto-inhibited conformation of KIT, so this shift renders the kinase less sensitive to inhibition.[7][11]

Key Experimental Protocols

The characterization of Sunitinib's mechanism of action relies on a suite of standard biochemical and cell-based assays.

In Vitro Kinase Assay (General Workflow)

This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase. It is used to determine IC50 values.

Methodology:

-

Preparation: Recombinant purified kinase domains are incubated in microtiter plates.

-

Inhibition: Serial dilutions of Sunitinib are added to the wells.

-

Reaction Initiation: The kinase reaction is started by adding a substrate (e.g., a synthetic peptide) and ATP, often radiolabeled (e.g., [γ-³³P]ATP).

-

Incubation: The reaction proceeds for a defined period at a controlled temperature.

-

Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity.[12] Alternative detection methods include fluorescence (e.g., HTRF) or luminescence.[13]

-

Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (General Workflow)

This cell-based assay determines an inhibitor's ability to block RTK phosphorylation within a cellular context.

Methodology:

-

Cell Treatment: Cancer cell lines expressing the target RTK are treated with various concentrations of Sunitinib for a specified duration.

-

Ligand Stimulation: If the receptor is not constitutively active, cells are stimulated with the cognate ligand (e.g., VEGF for VEGFR) to induce phosphorylation.

-

Lysis: Cells are lysed to extract total protein.

-

Detection: Protein lysates are analyzed by methods such as Western blotting or ELISA. Specific antibodies are used to detect the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and the total amount of the kinase protein as a loading control.

-

Quantification: The signal from the phosphorylated protein is normalized to the total protein signal to determine the degree of inhibition at each Sunitinib concentration.

Conclusion

This compound's mechanism of action is a paradigm of multi-targeted kinase inhibition. By simultaneously disrupting tumor-driven angiogenesis via VEGFR/PDGFR blockade and directly inhibiting tumor cell proliferation through targets like KIT and PDGFR, it provides a potent and multifaceted attack on cancer biology. A thorough understanding of its kinase inhibition profile, pharmacokinetic properties, and the molecular basis of resistance is critical for its optimal clinical use and for the development of next-generation inhibitors designed to overcome its limitations.

References

- 1. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A population pharmacokinetic meta-analysis of this compound (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of Sunitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sunitinib Malate, marketed as Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its development marked a significant advancement in oncology, particularly for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Sunitinib was engineered to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols associated with this compound.

Introduction to Multi-Targeted Kinase Inhibition

Receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of oncogenesis and tumor angiogenesis. The vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) are principal mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. Early targeted therapies focused on single kinases, but tumor signaling is complex and redundant, often leading to resistance. This created a strong rationale for developing multi-targeted inhibitors capable of blocking several key pathways simultaneously. Sunitinib was developed to meet this need, with a specific focus on inhibiting both tumor angiogenesis and direct tumor cell proliferation.[1][2]

Discovery and Synthesis of Sunitinib (SU11248)

Sunitinib (chemical name: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidine)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide), initially known as SU11248, emerged from a drug discovery program focused on indolin-2-one analogs.[3] Earlier prototypes, such as SU5416 and SU6668, showed promise but had suboptimal pharmacological properties.[3] SU11248 was selected for its potent and selective inhibition of a specific group of "split-kinase" domain RTKs, including VEGFRs, PDGFRs, and KIT.[4]

The chemical synthesis of Sunitinib is a multi-step process. A core step involves a condensation reaction between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl)amide and 5-fluoro-1,3-dihydro-indol-2-one.[5][6] This reaction is typically catalyzed by a weak base like pyrrolidine in a suitable solvent such as methanol or butanol.[7] The resulting Sunitinib base is then reacted with L-malic acid to form the more stable and soluble this compound salt, which is the active pharmaceutical ingredient in the final drug product.[5][7]

Mechanism of Action

Sunitinib exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby blocking downstream phosphorylation and signal transduction.[1][7] This dual action of inhibiting tumor angiogenesis and directly targeting tumor cells is central to its efficacy.

Kinase Inhibition Profile

Biochemical assays have demonstrated that Sunitinib potently inhibits a select group of RTKs. Its primary targets are VEGFRs and PDGFRs, which are crucial for angiogenesis. It also strongly inhibits KIT, the primary oncogenic driver in most GISTs, and FLT3, which is implicated in acute myeloid leukemia (AML).[4][8][9]

| Kinase Target | Assay Type | IC50 / Ki (nM) | Reference(s) |

| Primary Targets | |||

| PDGFRβ | Biochemical | 2 | [10][11][12] |

| PDGFRβ | Cell-based | 10 | [10] |

| VEGFR2 (Flk-1/KDR) | Biochemical | 80 | [10][11][12] |

| VEGFR2 (Flk-1/KDR) | Biochemical (Ki) | 9 | [13] |

| VEGFR2 (Flk-1/KDR) | Cell-based | 10 | [10] |

| KIT | Biochemical | Potent Inhibition | [11] |

| FLT3 (ITD mutant) | Biochemical | 50 | [10][11] |

| FLT3 (WT) | Biochemical | 250 | [10][11] |

| RET | Biochemical | Potent Inhibition | [14] |

| CSF1R | Biochemical | Potent Inhibition | [14] |

| Secondary/Off-Targets | |||

| FGFR1 | Biochemical (Ki) | 830 | [13] |

| Src | Biochemical | 600 | [12][14] |

| Abl | Biochemical | 800 | [12][14] |

| IGFR-1 | Biochemical | 2,400 | [12][14] |

| Met | Biochemical | 4,000 | [12][14] |

| EGFR | Biochemical | >10,000 | [12][14] |

Key Signaling Pathways

Sunitinib's primary mechanism involves the disruption of VEGFR and PDGFR signaling. In tumors, cancer cells release growth factors like VEGF-A and PDGF. These ligands bind to their respective receptors on endothelial cells (VEGFRs) and pericytes (PDGFRs), which are cells that support blood vessel structure. This binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, ultimately leading to endothelial cell proliferation, migration, and new blood vessel formation. Sunitinib blocks the initial phosphorylation step, effectively shutting down this pro-angiogenic signaling cascade.

Preclinical Development

In Vitro Studies

Sunitinib's activity was characterized in a series of biochemical and cell-based assays to confirm its potency and selectivity.

Table 2: In Vitro Efficacy of Sunitinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference(s) |

|---|---|---|---|---|

| 786-O | Renal Cell Carcinoma | WST Assay | 4.6 µM | [15] |

| ACHN | Renal Cell Carcinoma | WST Assay | 1.9 µM | [15] |

| Caki-1 | Renal Cell Carcinoma | WST Assay | 2.8 µM | [15] |

| A-498 | Renal Cell Carcinoma | Viability Assay | 10.43 µM | [16] |

| MV4;11 | Leukemia (FLT3-ITD) | Proliferation Assay | 8 nM | [10][11] |

| OC1-AML5 | Leukemia (FLT3-Asp835) | Proliferation Assay | 14 nM | [10][11] |

| HUVEC | Endothelial | Proliferation (VEGF-induced) | 40 nM | [10] |

| SaOS-2 | Osteosarcoma | MTS Assay (48h) | ~7 µM | [17] |

| SYO-1 | Synovial Sarcoma | MTS Assay (48h) | ~10 µM |[17] |

Experimental Protocol: Cell Proliferation (MTS) Assay

-

Cell Seeding: Cancer cell lines (e.g., 786-O, SaOS-2) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight (~12-18 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][17]

-

Drug Treatment: A stock solution of Sunitinib is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. The medium from the cell plates is removed, and 100 µL of the medium containing the various Sunitinib concentrations (or vehicle control, e.g., 0.1% DMSO) is added to the wells.[16][17]

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[9][18]

-

MTS Reagent Addition: Following incubation, 20 µL of a CellTiter 96® AQueous One Solution Reagent (MTS) is added directly to each well. The plates are then incubated for an additional 1-4 hours in the dark.[9][17]

-

Data Acquisition: The absorbance (optical density) is measured at 490 nm using a 96-well plate reader.[9][17]

-

Analysis: The absorbance values are corrected by subtracting the background (medium-only wells). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve using non-linear regression analysis.

Experimental Protocol: Biochemical Kinase Assay (ELISA-based)

-

Plate Preparation: 96-well microtiter plates are coated with a synthetic substrate, such as poly(Glu,Tyr) 4:1, and incubated overnight. The plates are washed, and excess protein binding sites are blocked with a solution containing bovine serum albumin (BSA).[10]

-

Enzyme and Inhibitor Addition: Recombinant kinase domains (e.g., GST-VEGFR2, GST-PDGFRβ) are diluted in a kinase reaction buffer (containing HEPES, NaCl, NaVO₄, BSA). The enzyme solution is added to the wells. Subsequently, Sunitinib, diluted to various concentrations, is added to the wells.[10]

-

Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and MnCl₂. The plates are incubated for a set time (e.g., 1 hour) at 37°C to allow for substrate phosphorylation.[10]

-

Detection: The reaction is stopped, and the plates are washed. A primary polyclonal anti-phosphotyrosine antibody is added and incubated. After another wash step, a secondary horseradish peroxidase (HRP)-conjugated antibody is added.[10]

-

Signal Quantitation: After a final wash, a colorimetric HRP substrate (e.g., ABTS) is added. The amount of phosphorylation is quantified by measuring the absorbance at the appropriate wavelength. IC50 values are calculated from the resulting dose-inhibition curves.[10]

In Vivo Studies

Sunitinib demonstrated broad and potent anti-tumor activity in numerous human tumor xenograft models. Daily oral administration of Sunitinib led to tumor growth inhibition, growth arrest, and in some cases, complete tumor regression.[10]

Table 3: Efficacy of Sunitinib in Preclinical Xenograft Models

| Cancer Model | Cell Line | Mouse Strain | Dose (mg/kg/day) | Efficacy Outcome | Reference(s) |

|---|---|---|---|---|---|

| Neuroblastoma | SK-N-BE(2) | NOD/SCID | 20, 30, 40 | Significant tumor weight reduction (P < .01) | [19] |

| Colon Carcinoma | HT-29 | Nude | 80 | Complete tumor regression in 6 of 8 mice | [10] |

| Glioma | SF763T | Nude | 80 | ~40% reduction in microvessel density | [10] |

| Small Cell Lung Cancer | NCI-H526 | Nude | - | Significant tumor growth inhibition | [20] |

| Renal Cell Carcinoma | 786-O | Nude | - | Sunitinib treatment established |[1][3] |

Experimental Protocol: Tumor Xenograft Efficacy Study

-

Animal Model: Athymic nude or NOD/SCID mice (female, 6-8 weeks old) are typically used. All procedures are conducted under an approved animal care and use committee protocol.[19][21]

-

Tumor Cell Implantation: Human tumor cells (e.g., 1 x 10⁶ SK-N-BE(2) or 5x10⁵ CAKI-1 cells) are suspended in a sterile solution like PBS or Matrigel and injected subcutaneously into the flank of each mouse.[19][21]

-

Tumor Growth and Randomization: Tumors are allowed to grow and are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach a predetermined size (e.g., 0.5 cm in diameter or 100-200 mm³), mice are randomized into treatment and control groups.[19][21]

-

Drug Administration: Sunitinib is formulated for oral administration (e.g., dissolved in an acidified water vehicle). It is administered daily via oral gavage at doses typically ranging from 20 to 80 mg/kg. The control group receives the vehicle only.[10][19]

-

Monitoring and Endpoints: Mice are monitored for tumor growth, body weight (as a measure of toxicity), and overall health. The primary endpoint is typically tumor growth inhibition. At the end of the study (e.g., after 14-21 days or when control tumors reach a maximum size), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[19][21]

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analyses (e.g., t-test or ANOVA) are used to compare treated groups to the control group.

Pharmacokinetics

Pharmacokinetic (PK) studies in animals and humans were crucial for determining the appropriate clinical dosing regimen. Sunitinib is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into a major active N-desethyl metabolite, SU12662, which is equipotent to the parent compound.[22] Both sunitinib and SU12662 have long terminal half-lives, supporting a once-daily dosing schedule.[22]

Table 4: Comparative Pharmacokinetic Parameters of Sunitinib

| Parameter | Rat (15 mg/kg oral) | Monkey (6 mg/kg oral) | Human (50 mg oral) | Reference(s) |

|---|---|---|---|---|

| Tmax (Peak Time) | ~3 - 8 h | ~3 - 8 h | 6 - 12 h | [19][22][23] |

| T½ (Half-life) | ~8 h | ~17 h | ~40 - 60 h | [19][22][23] |

| Active Metabolite | SU12662 | SU12662 | SU12662 | [19][22][23] |

| T½ of SU12662 | N/A | N/A | ~80 - 110 h | [22] |

| Primary Excretion | Feces | Feces | Feces (~61%) |[19][23] |

Clinical Development and Efficacy

The clinical development of Sunitinib was rapid, driven by its strong preclinical data and significant efficacy observed in early trials for diseases with high unmet need.

Pivotal Phase 3 Clinical Trials

Sunitinib's approval was based on robust data from large, randomized Phase 3 trials in GIST, RCC, and later, pancreatic neuroendocrine tumors (pNET).

Table 5: Summary of Pivotal Phase 3 Clinical Trial Efficacy Data

| Indication | Trial | Treatment Arms | Primary Endpoint | Result | Reference(s) |

|---|---|---|---|---|---|

| GIST (Imatinib-resistant/-intolerant) | NCT00075218 | Sunitinib (n=207) vs. Placebo (n=105) | Time to Progression (TTP) | Sunitinib: 27.3 weeks Placebo: 6.4 weeks (HR 0.33, P < 0.0001) | |

| RCC (First-line, metastatic) | NCT00083889 | Sunitinib (n=375) vs. Interferon-α (n=375) | Progression-Free Survival (PFS) | Sunitinib: 11 months IFN-α: 5 months (HR 0.42, P < 0.001) |

| pNET (Progressive, advanced) | NCT00428597 | Sunitinib (n=86) vs. Placebo (n=85) | Progression-Free Survival (PFS) | Sunitinib: 11.4 months Placebo: 5.5 months (HR 0.42, P < 0.001) |[2] |

In the GIST trial, the benefit of Sunitinib was so clear at an interim analysis that the trial was unblinded, and placebo patients were allowed to cross over to receive Sunitinib. Similarly, in the first-line RCC study, Sunitinib demonstrated a striking improvement in progression-free survival compared to the then-standard-of-care, interferon-alfa, establishing it as a new benchmark treatment.

FDA Approval and Development Timeline

Sunitinib was one of the first drugs to be simultaneously approved by the U.S. Food and Drug Administration (FDA) for two different indications, a testament to its significant clinical benefit.

Mechanisms of Resistance

Despite its initial efficacy, many patients eventually develop acquired resistance to Sunitinib. Understanding these mechanisms is critical for developing subsequent lines of therapy. Key mechanisms include:

-

Upregulation of Alternative Proangiogenic Pathways: Tumors can switch their dependence from VEGFR/PDGFR to other pathways by upregulating factors like fibroblast growth factor (FGF) or hepatocyte growth factor (HGF), activating the c-MET receptor.

-

Tumor Microenvironment Alterations: Recruitment of bone marrow-derived cells, such as CD11b+ myeloid cells, can promote angiogenesis through alternative mechanisms.

-

Lysosomal Sequestration: Cancer cells can actively pump Sunitinib into lysosomes, acidic organelles where the drug is trapped and rendered unable to reach its kinase targets in the cytoplasm.[16]

-

Genetic Mutations: Secondary mutations in the target kinases (e.g., KIT) can alter the drug-binding site, reducing the inhibitory activity of Sunitinib.

Conclusion

The discovery and development of this compound represents a landmark achievement in targeted cancer therapy. By simultaneously inhibiting key drivers of tumor angiogenesis and cell proliferation, Sunitinib established a new standard of care for multiple malignancies. The comprehensive preclinical and clinical program not only demonstrated its robust efficacy but also provided a successful blueprint for the development of multi-targeted kinase inhibitors. Ongoing research continues to explore its use in other cancers and in combination with other therapies, including immunotherapy, to overcome resistance and further improve patient outcomes.

References

- 1. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sutent.pfizerpro.com [sutent.pfizerpro.com]

- 3. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012059941A1 - Process for preparation of this compound and salts thereof - Google Patents [patents.google.com]

- 5. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 7. SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sunitinib Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. urosource.uroweb.org [urosource.uroweb.org]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. researchgate.net [researchgate.net]

- 22. cdn.pfizer.com [cdn.pfizer.com]

- 23. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sunitinib Malate Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sunitinib Malate, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, in a cell culture setting. The protocols outlined below are intended to assist in evaluating its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

1. Introduction to this compound

This compound is an oral, small-molecule inhibitor of multiple RTKs, some of which are implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.[1] Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET).[1][2][3] By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][4][5]

2. Mechanism of Action

This compound competitively binds to the ATP-binding pocket of RTKs, inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[6] This multi-targeted approach allows it to simultaneously block several pathways crucial for tumor development, including the PI3K/AKT/mTOR and MAPK pathways, leading to reduced tumor vascularization, induction of cancer cell apoptosis, and overall tumor shrinkage.[2][5][6]

3. Data Presentation: Efficacy of this compound in Various Cell Lines

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, as determined by various cell viability and proliferation assays.

| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time |

| MV4;11 | Acute Myeloid Leukemia | Alamar Blue / Trypan Blue | 8 nM[7][8] | 48 hours[8][9] |

| OC1-AML5 | Acute Myeloid Leukemia | Alamar Blue / Trypan Blue | 14 nM[7][8] | 48 hours[8][9] |

| HUVEC | Endothelial | Proliferation Assay | 40 nM[7] | Not Specified |

| NIH-3T3 (PDGFRβ) | Fibroblast | Proliferation Assay | 39 nM[7] | Not Specified |

| NIH-3T3 (PDGFRα) | Fibroblast | Proliferation Assay | 69 nM[7] | Not Specified |

| 5637 | Bladder Cancer | MTT Assay | 1.74 µM[10][11] | Not Specified |

| T24 | Bladder Cancer | MTT Assay | 4.22 µM[10][11] | Not Specified |

| BIU87 | Bladder Cancer | MTT Assay | 3.65 µM[10][11] | Not Specified |

| RKO | Colorectal Cancer | MTT Assay | 5.61 µM[12] | 24 hours[12] |

| HCT116 | Colorectal Cancer | CCK-8 Assay | 31.18 µM[12] | 24 hours[12] |

| U87 | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |

| U251 | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |

| T98G | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |

| U138 | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |

Experimental Protocols

4. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder.[14] To prepare a stock solution, reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO). For example, to create a 5 mM stock solution from 10 mg of this compound, dissolve it in 3.76 ml of DMSO.[14]

-

Storage: Store the stock solution in aliquots at -20°C, protected from light.[14] It is recommended to use the solution within 3 months to maintain its potency. Avoid repeated freeze-thaw cycles.[14]

5. Cell Viability Assay (MTT/CCK-8 Protocol)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[12][15]

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (typically 24, 48, or 72 hours).[9][12][15] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

MTT/CCK-8 Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

-

Measurement: For MTT assays, add 100-150 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and incubate until the formazan crystals are fully dissolved. For CCK-8 assays, no solubilization step is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[12]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

6. Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 to 48 hours.[16]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]

7. Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression and phosphorylation state in response to this compound treatment.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[17]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17][18] Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR, total VEGFR, phospho-AKT, total AKT, cleaved PARP, β-actin) overnight at 4°C.[17][18]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18] Detect the signal using an enhanced chemiluminescence (ECL) reagent.[18]

Mandatory Visualizations

Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sunitinib - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of colorectal carcinogenesis by this compound: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Sunitinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. CST | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Use of Sunitinib Malate in Gastrointestinal Stromal Tumor (GIST) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sunitinib Malate in preclinical gastrointestinal stromal tumor (GIST) models. This document outlines the mechanism of action of Sunitinib, its effects on key signaling pathways, and its efficacy in both in vitro and in vivo GIST models.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1] While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized the treatment of GIST, resistance is a significant clinical challenge. This compound (marketed as Sutent®) is a multi-targeted TKI that serves as a crucial second-line therapy for patients with imatinib-resistant or intolerant GIST.[1][2] Sunitinib effectively inhibits multiple receptor tyrosine kinases, including KIT and PDGFRA, as well as vascular endothelial growth factor receptors (VEGFRs), making it a potent anti-angiogenic and anti-tumor agent.[3][4]

Mechanism of Action and Signaling Pathways

Sunitinib exerts its anti-tumor effects in GIST by inhibiting the autophosphorylation of mutant KIT and PDGFRA, thereby blocking downstream signaling pathways critical for cell survival and proliferation. The primary pathways affected are the PI3K/AKT/mTOR and MAPK pathways.[5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in GIST cells.

References

- 1. GIST Treatment Guidelines | GIST Support International [gistsupport.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Quantification of Sunitinib Malate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of Sunitinib Malate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on validated and published research, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications.

Introduction

Sunitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Its therapeutic efficacy and potential for adverse drug reactions necessitate accurate and precise quantification in biological samples. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. These notes detail established methods for the robust quantification of sunitinib and its active metabolite, N-desethyl sunitinib.

Signaling Pathway of Sunitinib

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2]

Caption: this compound inhibits multiple receptor tyrosine kinases.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Three common and effective methods are detailed below. It is important to note that sunitinib is light-sensitive, and therefore all sample handling should be performed under light-protected conditions.[3][4][5]

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.[1][5]

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., d5-Sunitinib or erlotinib).[1][5]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.[3][4][6]

-

To 200 µL of plasma, add 50 µL of internal standard solution (e.g., clozapine or dasatinib) and 4 mL of an organic solvent (e.g., tert-butyl-methyl-ether or ethyl acetate).[4][6]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Protocol 3: Supported Liquid Extraction (SLE)

SLE provides a balance between the simplicity of PPT and the cleanliness of LLE.[2]

-

Load 100 µL of plasma sample onto an SLE cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate) containing the internal standard and allow it to flow through the cartridge under gravity.[2]

-

Repeat the elution step.

-

Evaporate the collected eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the quantification of sunitinib.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| LC System | UPLC System | HPLC System[6] | UHPLC System[1] |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7] | C18 (50 x 2.1 mm, 3.5 µm)[6] | Kinetex C8 (100 x 2.1 mm, 2.6 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water | Water with 0.1% Formic Acid[6] | 5 mM Ammonium Formate (pH 3)[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid[6] | Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid[1] |

| Flow Rate | 0.35 mL/min | 0.150 mL/min[6] | 0.250 mL/min[1] |

| Gradient | Isocratic (40:60, B:A) | Isocratic (65:35, B:A)[6] | Gradient: 10% B to 90% B in 4 min[1] |

| Column Temp. | 40°C[2] | Ambient | 40°C[1] |

| Injection Vol. | 5 µL[4] | 10 µL | 10 µL[1] |

| Run Time | 2.5 min[7] | 3 min[6] | 8 min[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Sunitinib (Precursor -> Product Ion) | m/z 399.0 -> 283.0[6] |

| N-desethyl Sunitinib (Precursor -> Product Ion) | m/z 371.0 -> 283.0 |

| Internal Standard (e.g., Clozapine) | m/z 327.0 -> 270.0[6] |

| Collision Energy | 30 eV (for Sunitinib and Clozapine)[6] |

| Cone Voltage | 30 V[6] |

Method Validation and Quantitative Data

A summary of validation parameters from published methods is presented below. All methods demonstrate acceptable linearity, precision, accuracy, and recovery as per regulatory guidelines.

Table 3: Summary of Quantitative Data

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Plasma | Mouse Plasma | Human Serum |

| Linearity Range (ng/mL) | 0.2 - 500[6] | 1.95 - 500[3] | 0.1 - 5.0 (for Sunitinib N-oxide) |

| LLOQ (ng/mL) | 0.2[6] | 1.95 | 0.1 (for Sunitinib N-oxide) |

| Intra-day Precision (%CV) | ≤ 10%[6] | < 15% | Not Reported |

| Inter-day Precision (%CV) | ≤ 10%[6] | < 15%[3] | Not Reported |

| Intra-day Accuracy (%) | ≤ 10%[6] | < 15%[3] | Not Reported |

| Inter-day Accuracy (%) | ≤ 10%[6] | < 15%[3] | Not Reported |

| Recovery (%) | Not Reported | 86.4 - 93.2%[1] | Not Reported |

| Internal Standard | Clozapine[6] | Dasatinib[3] | Voriconazole[2] |

Experimental Workflow

The overall workflow for the LC-MS/MS quantification of this compound is depicted below.

Caption: General workflow for Sunitinib quantification by LC-MS/MS.

Conclusion

The LC-MS/MS methods described provide a robust and reliable framework for the quantitative analysis of this compound in biological matrices. The protocols for sample preparation, along with the specified chromatographic and mass spectrometric conditions, can be adapted to various research and clinical settings. Adherence to these validated procedures will ensure the generation of high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of sunitinib.

References

- 1. btrc-charity.org [btrc-charity.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. latamjpharm.org [latamjpharm.org]

Application Notes and Protocols: Sunitinib Malate in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib malate is an oral multi-targeted receptor tyrosine kinase inhibitor (TKI) that has become a standard of care in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and RET.[1][3] This broad-spectrum activity disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][4]

To enhance the therapeutic efficacy of sunitinib and overcome mechanisms of resistance, combination strategies with other kinase inhibitors are being actively investigated. This document provides detailed application notes and protocols for studying the combination of this compound with other kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and phosphoinositide 3-kinase (PI3K) pathways.

Data Presentation: Efficacy of this compound in Combination Therapies

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of this compound in combination with other kinase inhibitors.

Table 1: In Vitro Efficacy of this compound Combinations

| Combination | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Sunitinib + Erlotinib (EGFR Inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | A549, H1975 | Synergistic anti-proliferative effects. Sunitinib IC50: 3.6 ± 0.41 µM (A549), 3.13 ± 0.09 µM (H1975). | [5] |

| Sunitinib + PD-0325901 (MEK Inhibitor) | Renal Cell Carcinoma (RCC) | Ren-01, Ren-02 | Sunitinib IC50: 9 µM (Ren-01), 15 µM (Ren-02). Combination showed enhanced tumor suppression in vivo. | [6] |

| Sunitinib + PI3K Inhibitors | Renal Cell Carcinoma (RCC) | - | Strong in vitro anti-tumor activity when co-administered. | [7] |

Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models

| Combination | Cancer Type | Xenograft Model | Key Findings | Reference(s) |

| Sunitinib + Erlotinib | NSCLC | A549 human NSCLC xenograft mice | Combination therapy showed stronger tumor suppression than either drug alone, with a combination index (φ) of 4.4 indicating a strong synergistic effect. | [8] |

| Sunitinib + PD-0325901 | RCC | Patient-derived xenograft (PDX) | Addition of PD-0325901 to sunitinib resulted in a 51.3% reduction in tumor volume. Continuous combination treatment reduced tumor volume by 78.6%. | [6] |

| Sunitinib + Sorafenib | Hepatocellular Carcinoma (HCC) | Orthotopic and ectopic models | Both drugs suppressed tumor growth, but 50 mg/kg sorafenib showed greater anti-tumor effect than 40 mg/kg sunitinib. | [9] |

Table 3: Clinical Trial Outcomes of this compound Combinations

| Combination | Cancer Type | Phase | Key Findings | Reference(s) |

| Sunitinib + Erlotinib | Advanced NSCLC | III | Did not improve overall survival (OS) compared to erlotinib alone (9.0 vs 8.5 months). Showed a statistically significant improvement in progression-free survival (PFS) (3.6 vs 2.0 months) and objective response rate (ORR) (10.6% vs 6.9%). | [10] |

Signaling Pathways

The combination of sunitinib with other kinase inhibitors aims to simultaneously block multiple oncogenic signaling pathways, thereby achieving a more potent anti-tumor effect and mitigating the development of resistance.

Caption: Sunitinib in combination with other kinase inhibitors.

Experimental Protocols

In Vitro Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the effect of sunitinib in combination with another kinase inhibitor on the viability of cancer cell lines.

Caption: Workflow for in vitro cell viability assay.

Materials:

-

Cancer cell lines (e.g., A549, H1975 for NSCLC; 786-O, ACHN for RCC)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Second kinase inhibitor (e.g., Erlotinib, PD-0325901; stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

(For MTT) Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,500-4,000 cells per well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of sunitinib and the second kinase inhibitor in culture medium. Also, prepare combinations of the two drugs at constant or variable ratios. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

MTS/MTT Addition:

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Solubilization (for MTT assay only): After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and combination. Synergy, additivity, or antagonism can be assessed using software such as CalcuSyn or CompuSyn to calculate the combination index (CI).

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of sunitinib in combination with another kinase inhibitor in a mouse xenograft model.

Caption: Workflow for in vivo tumor xenograft study.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line

-

This compound

-

Second kinase inhibitor

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture). Subcutaneously inject approximately 1x10^6 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into different treatment groups (typically 5-10 mice per group).

-

Drug Administration:

-

Prepare sunitinib and the second kinase inhibitor in the appropriate vehicle.

-

Administer the drugs to the respective groups according to the planned schedule and dosage. For example, sunitinib can be administered by oral gavage daily at a dose of 20-40 mg/kg.[8]

-

-

Monitoring:

-

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Observe the general health and behavior of the mice.

-

-

Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Tumor Analysis: Excise and weigh the tumors. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent biomarker analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment. Statistically compare the tumor volumes and weights between the different treatment groups.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the effects of sunitinib combinations on key signaling proteins.

Materials:

-

Treated cells or tumor tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The combination of this compound with other kinase inhibitors represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate novel sunitinib-based combination therapies. Careful consideration of experimental design, including the choice of appropriate cell lines, xenograft models, and dosing schedules, is crucial for obtaining meaningful and translatable results. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanisms underlying the synergistic effects of these drug combinations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, double-blind, phase II study of erlotinib with or without sunitinib for the second-line treatment of metastatic non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combination of MLo-1508 with sunitinib for the experimental treatment of papillary renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Sunitinib Malate Off-Target Effects: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information on the off-target effects of Sunitinib Malate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, helping to distinguish between on-target anti-angiogenic effects and unintended off-target consequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues that may arise due to the off-target activities of Sunitinib.

Q1: My cardiomyocyte culture shows significant toxicity and mitochondrial stress after Sunitinib treatment. Is this an expected off-target effect?

A: Yes, this is a well-documented off-target effect. Sunitinib is known to induce cardiotoxicity through mechanisms independent of its primary targets (VEGFRs/PDGFRs).[1][2] The primary cause is the off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a crucial regulator of cardiac metabolic homeostasis.[1][3][4] Inhibition of AMPK by Sunitinib leads to severe mitochondrial structural abnormalities, a decrease in mitochondrial membrane potential, and subsequent energy depletion in cardiomyocytes, which can trigger apoptosis.[1][3][4] Another potential contributor to cardiotoxicity is the inhibition of Ribosomal S6 Kinase (RSK1).[2]

Q2: I am observing unexpected changes in cellular metabolism and a general decrease in cellular energy (ATP levels) in my non-cardiac cell line. Is this related to Sunitinib?

A: This is highly likely. The off-target inhibition of AMPK by Sunitinib is a key factor in cellular energy regulation.[5][6] AMPK acts as a cellular fuel sensor, and its inhibition can disrupt metabolic balance even in non-cardiac cells.[6] While preclinical studies noted that Sunitinib did not reduce overall ATP levels in myocytes in one experiment, it did inhibit the phosphorylation of AMPK's target, acetyl-coenzyme A carboxylase.[2][7] Therefore, if your experimental model relies heavily on AMPK signaling for metabolic regulation, you may observe significant alterations.

Q3: The efficacy of another drug in my experiment is altered when co-administered with Sunitinib. Could there be an off-target interaction?

A: Yes, an interaction is possible. Sunitinib has been shown to inhibit the function of ATP-binding cassette (ABC) drug transporters, specifically P-glycoprotein (ABCB1) and ABCG2.[8] These transporters are responsible for the efflux of a wide variety of drugs from cells. By inhibiting them, Sunitinib can increase the intracellular concentration and potentially the bioavailability and toxicity of co-administered compounds that are substrates of these transporters. This interaction is important to consider when designing combination therapy experiments.

Q4: My in vivo animal model is developing skin rashes, yellow skin discoloration, and symptoms of hypothyroidism. Are these known side effects?

A: Yes, these are frequently reported toxicities and are likely due to off-target effects.

-

Dermatologic Toxicity: Skin side effects are thought to be related to Sunitinib's action on VEGF and PDGF signaling in the skin, as well as potential inhibition of the RAF kinase pathway.[2]

-

Hypothyroidism: This is a common adverse effect.[9] It may be caused by the inhibition of the RET/PTC kinase, which plays a role in the normal physiology of the thyroid gland, or by impaired blood flow in the thyroid due to Sunitinib's anti-angiogenic properties.[2]

Q5: I'm observing a high degree of variability in Sunitinib's effectiveness across different cancer cell lines, with some showing unexpected resistance. What could be the underlying mechanism?

A: This variability is common and can be due to several factors. Firstly, the sensitivity of different cell lines can vary significantly; for instance, the IC50 of Sunitinib was found to be over five times higher in HCT116 colorectal cancer cells compared to RKO cells.[10] Secondly, an emerging mechanism of resistance is the sequestration of Sunitinib within lysosomes, which prevents the drug from reaching its cytosolic targets.[7] Furthermore, Sunitinib's broad activity means it interacts with a vast number of kinases, and the specific "kinome" profile of a given cell line can heavily influence its response.[3][11]

Quantitative Data: Sunitinib Kinase and Transporter Inhibition Profile

The following table summarizes the inhibitory activity of Sunitinib against its primary targets and key off-targets. This data is crucial for designing experiments with appropriate concentrations and for interpreting results.

| Target | Target Type | IC50 / Ki Value | Context / Significance |

| PDGFRβ | Primary | IC50: 2 nM / Ki: 8 nM | Potent inhibition of a primary target involved in angiogenesis.[12][13] |

| VEGFR2 (KDR/Flk-1) | Primary | IC50: 80 nM / Ki: 9 nM | Key target for anti-angiogenic effects.[12][13] |

| c-KIT | Primary | Ki: 4 nM | Important target in Gastrointestinal Stromal Tumors (GIST).[13][14] |

| FLT3 (ITD mutant) | Primary | IC50: 50 nM | A target in certain hematologic malignancies.[12][15] |

| FLT3 (Wild-Type) | Primary | IC50: ~250 nM | Target in hematologic malignancies.[12][15] |

| AMPK | Off-Target | Potent inhibitor (more so than Compound C) | Key mediator of cardiotoxicity.[1][5][6] |

| RSK1 | Off-Target | Inhibited at therapeutic concentrations | Potential contributor to cardiotoxicity.[2] |

| RET | Primary/Off-Target | Potent Inhibitor | Inhibition may contribute to hypothyroidism.[2][14] |

| ABCG2 Transporter | Off-Target | IC50: 1.33 µM (for IAAP binding) | Inhibition can lead to drug-drug interactions.[8] |

| P-gp (ABCB1) Transporter | Off-Target | IC50: 14.2 µM (for IAAP binding) | Inhibition can lead to drug-drug interactions.[8] |

Signaling Pathway & Experimental Workflow Visualizations

Sunitinib On-Target vs. Off-Target Signaling

Caption: Sunitinib's on-target vs. key off-target pathways.

Workflow for Investigating Off-Target Effects

Caption: Experimental workflow for identifying Sunitinib off-target effects.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the off-target effects of Sunitinib.

Protocol 1: Global Kinome Profiling to Identify Off-Targets

This protocol is adapted from methodologies using multiplexed inhibitor beads coupled with mass spectrometry (MIB/MS) to assess broad changes in kinome activity.[3][11]

Objective: To identify the full spectrum of kinases inhibited by Sunitinib in a specific cell or tissue type.

Methodology:

-

Lysate Preparation:

-

Treat cells or tissues with Sunitinib at the desired concentration and duration. Include a vehicle control (e.g., DMSO).

-

Harvest and lyse the cells/tissues in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.

-

-

Multiplexed Inhibitor Bead (MIB) Incubation:

-

Incubate a defined amount of protein lysate (e.g., 1-5 mg) with a cocktail of broad-spectrum kinase inhibitors covalently bound to Sepharose beads. These beads will capture a large portion of the expressed kinome.

-

Perform the incubation at 4°C with gentle rotation for a specified time (e.g., 1-2 hours).

-

-

Washing and Elution:

-

Wash the beads extensively with high-stringency and low-stringency buffers to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads, typically using a denaturing buffer (e.g., containing SDS and DTT).

-

-

Sample Preparation for Mass Spectrometry (MS):

-

Perform in-solution or in-gel tryptic digestion of the eluted kinase sample.

-

Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison between Sunitinib-treated and control samples.

-

-

LC-MS/MS Analysis:

-

Analyze the labeled peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the captured kinases using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

-

Data Analysis:

-

Compare the relative abundance of each identified kinase between the Sunitinib-treated and control groups to determine which kinases show reduced binding to the MIBs, indicating direct inhibition by Sunitinib.

-

Protocol 2: Validating Off-Target Inhibition of AMPK Signaling

This protocol uses Western Blotting to confirm if Sunitinib inhibits AMPK activity within cells by assessing the phosphorylation of its downstream target, ACC.[1]

Objective: To validate the functional inhibition of the AMPK pathway in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., cardiomyocytes, hepatocytes, or a relevant cancer cell line) and allow them to adhere.

-

Treat cells with Sunitinib at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Acetyl-CoA Carboxylase (p-ACC), a direct downstream target of AMPK, overnight at 4°C.

-

Also, probe separate blots or strip and re-probe the same blot for total ACC, total AMPK, and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize the data.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using software like ImageJ. A decrease in the ratio of p-ACC to total ACC in Sunitinib-treated cells indicates inhibition of AMPK activity.

-

Protocol 3: Assessing Off-Target Mediated Cytotoxicity

This protocol uses the MTT assay to measure the impact of Sunitinib on cell viability, which can be an indicator of off-target toxicity.[10][16]

Objective: To quantify the cytotoxic effects of Sunitinib on a specific cell line.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Sunitinib Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-